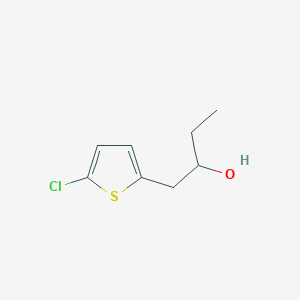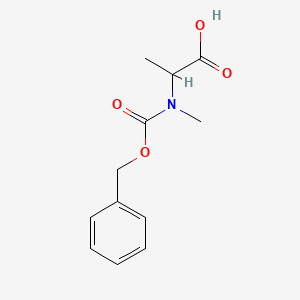
1-(2-Naphthyl)-3,3,3-trifluoroacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid. 1-Naphthol differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol .
Synthesis Analysis
1-Naphthol is prepared by two main routes . In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis . Alternatively, naphthalene is hydrogenated to tetralin, which is oxidized to 1-tetralone, which undergoes dehydrogenation .
Molecular Structure Analysis
The molecular structure of 1-Naphthol is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .
Chemical Reactions Analysis
Some reactions of 1-naphthol are explicable with reference to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .
Physical And Chemical Properties Analysis
1-Naphthol has a molar mass of 144.17 g/mol and appears as a colorless or white solid . It has a density of 1.10 g/cm³, a melting point of 95 to 96 °C, and a boiling point of 278 to 280 °C .
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-3-naphthalen-2-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12(17)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCHZTMSCNBQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{[2-(4-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B7869750.png)
![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7869753.png)
![1-(3',5'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B7869760.png)
![[3-(5-Fluoro-2-methylphenyl)phenyl]methanamine](/img/structure/B7869764.png)
![(6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7869768.png)
![(3-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7869770.png)

